molecular formula C21H22N2O3S B2656994 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide CAS No. 922675-58-9

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide

Cat. No.: B2656994
CAS No.: 922675-58-9
M. Wt: 382.48
InChI Key: GHNNVDBYZWHGGS-UHFFFAOYSA-N
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Description

N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide is a synthetic acetamide derivative featuring a central 1,3-thiazole ring, a 3,4-dimethoxyphenyl moiety, and a 2,4-dimethylphenyl group. This specific molecular architecture, incorporating heterocyclic and multi-substituted aromatic systems, makes it a compound of significant interest in medicinal chemistry and drug discovery research. Compounds within this structural class, particularly those based on chalcone and acetamide frameworks, are extensively investigated for their diverse biological activities. Research on analogous molecules indicates potential for such compounds to exhibit antimicrobial properties, possibly through mechanisms like enzyme inhibition . Furthermore, its structure suggests potential applicability as a key intermediate in the synthesis of more complex heterocyclic systems, which are valuable scaffolds in the development of pharmacologically active agents . The synthesis of this compound can be achieved through modern, efficient methods, including green chemistry approaches such as microwave-assisted synthesis, which can offer higher yields and shorter reaction times . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-13-5-6-15(14(2)9-13)11-20(24)23-21-22-17(12-27-21)16-7-8-18(25-3)19(10-16)26-4/h5-10,12H,11H2,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNNVDBYZWHGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3,4-dimethoxybenzaldehyde and thiosemicarbazide can yield the thiazole ring, which is then further reacted with 2,4-dimethylphenylacetic acid to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide, as anticancer agents. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Standard Drug Comparison
MCF-7 (Breast)5.715-Fluorouracil
HepG2 (Liver)10.25Doxorubicin
PC3 (Prostate)8.50Cisplatin

These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, particularly in breast and liver cancer cells .

2. Anticonvulsant Properties

The anticonvulsant activity of thiazole derivatives has been documented in various models. For instance, compounds similar to this compound have demonstrated significant protective effects against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) tests. The structure-activity relationship (SAR) studies indicate that substitutions on the thiazole ring enhance anticonvulsant efficacy .

Antimicrobial Applications

Thiazole-containing compounds have also shown promising antimicrobial activity. In vitro studies indicate that this compound exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antibiotics or adjuvants to existing therapies .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It could modulate neurotransmitter receptors linked to seizure activity.

Case Studies

Several case studies have been conducted on thiazole derivatives:

  • Study on Anticancer Efficacy : A study published in MDPI demonstrated that thiazole derivatives significantly inhibited the growth of MCF-7 cells through apoptosis pathways .
  • Anticonvulsant Activity Study : Another research highlighted the anticonvulsant effects of thiazole derivatives in rodent models, showing a marked decrease in seizure frequency compared to control groups .

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Thiazole-Acetamide Family

The compound shares structural homology with several derivatives synthesized and evaluated in recent studies. Key comparisons include:

Compound Name Key Structural Features Biological Activity (MIC or IC₅₀) Reference
Target Compound 4-(3,4-Dimethoxyphenyl)thiazole; 2-(2,4-dimethylphenyl)acetamide Not explicitly reported -
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a ) 4-(4-Hydroxy-3-methoxyphenyl)thiazole; unsubstituted acetamide COX/LOX inhibition (IC₅₀: 8.2 μM)
N-[4-(3-Chlorophenyl)thiazol-2-yl]-2-(3,4-dimethylphenoxy)acetamide (107m ) 4-(3-Chlorophenyl)thiazole; 2-(3,4-dimethylphenoxy)acetamide Antibacterial (MIC: 6.25 μg/mL)
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 4-(2-Chlorophenyl)thiazole; morpholinoacetamide side chain Not explicitly reported
2-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)acetamide 4-(Chloromethyl)thiazole; 2,5-dimethylphenylacetamide Not explicitly reported

Key Observations :

  • Substituent Effects on Bioactivity :
    • The 3,4-dimethoxy groups on the phenyl ring (target compound) may enhance lipophilicity and π-π stacking interactions compared to 6a , which has a hydroxyl group that could reduce membrane permeability .
    • Chlorophenyl substituents (e.g., 107m ) improve antibacterial activity (MIC: 6.25 μg/mL) due to increased electron-withdrawing effects, whereas methoxy groups (target compound) might favor antifungal or anti-inflammatory activity .
Comparison with Non-Thiazole Acetamide Derivatives

The compound is also contrasted with structurally distinct acetamides:

Compound Name Core Structure Key Features Activity Reference
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Thiazole-oxadiazole hybrid Oxadiazole sulfanyl linker Not reported
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazole-acetamide Dichlorophenyl; dihydropyrazole Structural analog to penicillin derivatives

Key Observations :

  • Hybrid Structures : The oxadiazole-thiazole hybrid () introduces a sulfanyl linker, which may improve solubility but reduce metabolic stability compared to the target compound’s simpler acetamide linkage .
  • Pyrazole-Based Analogs : Pyrazole-acetamides () exhibit structural mimicry of penicillin side chains, suggesting divergent biological targets (e.g., bacterial cell wall synthesis) compared to thiazole-based compounds .

Physicochemical and Pharmacokinetic Insights

  • Metabolic Stability :
    Methoxy groups are prone to demethylation via cytochrome P450 enzymes, whereas chlorophenyl substituents (e.g., 107m ) may confer longer half-lives due to slower oxidative metabolism .

Biological Activity

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on its anticancer, antiviral, and antibacterial properties based on current research findings.

  • Molecular Formula : C19H18N6O3S2
  • Molar Mass : 442.51 g/mol
  • CAS Number : 1091584-55-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has been tested against various cancer cell lines to assess its cytotoxic effects.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of thiazole derivatives on human cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer). The results indicated that compounds similar to this compound exhibited significant inhibitory effects:

CompoundCell LineIC50 (μM)
This compoundHT-2968.28
This compoundMDA-MB-23162.95

These findings suggest that the compound's structure contributes to its ability to inhibit cancer cell proliferation effectively .

Antiviral Activity

Thiazole derivatives have also been investigated for their antiviral properties. A comprehensive review identified several thiazole-containing compounds demonstrating activity against viral infections.

The antiviral mechanism is believed to involve the inhibition of viral replication processes. For instance, certain thiazole derivatives have shown enhanced activity against retroviruses by targeting reverse transcriptase enzymes. This mechanism was notably observed in compounds structurally related to this compound .

Antibacterial Activity

The antibacterial efficacy of thiazole derivatives has been documented against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the phenyl ring has been linked to increased antibacterial activity.

Research Findings

In a study assessing the antibacterial properties of various thiazole compounds:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 μg/mL
This compoundS. aureus16 μg/mL

These results indicate that the compound exhibits promising antibacterial properties and could serve as a lead for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. The presence of specific functional groups significantly influences their pharmacological profiles:

  • Dimethoxy Substituents : Enhance lipophilicity and improve membrane permeability.
  • Thiazole Moiety : Acts as a bioactive scaffold contributing to anticancer and antimicrobial activities.
  • Phenyl Groups : Variations in substitution patterns can modulate potency and selectivity against different biological targets .

Q & A

Q. What are the established synthetic methodologies for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves coupling a carboxylic acid derivative (e.g., 2-(2,4-dimethylphenyl)acetic acid) with a thiazol-2-amine derivative (e.g., 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine) using carbodiimide-based coupling agents. Key steps include:

  • Reagents : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) or HATU with triethylamine (TEA) as a base .
  • Solvents : Dichloromethane (DCM) or dimethyl sulfoxide (DMSO) under anhydrous conditions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol/acetone mixtures .
  • Optimization : Control reaction temperature (e.g., 273 K for 3 hours) and stoichiometry (1:1 molar ratio of acid to amine) to minimize side products .

Q. Example Protocol :

StepReagents/ConditionsPurposeReference
12-(2,4-Dimethylphenyl)acetic acid + EDC·HCl + TEA in DCMActivation of carboxylic acid
2Add 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amineAmide bond formation
3Stir at 273 K for 3 hoursReaction completion
4Purify via silica column (EtOAc/hexane)Isolation of product

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H NMR in DMSO-d6d_6 to resolve aromatic protons (δ 6.8–7.5 ppm) and the acetamide NH proton (δ ~10.5 ppm). Coupling constants (JJ) help confirm substituent positions .
  • X-ray Crystallography : Employ SHELXL for structure refinement. Key parameters include:
    • Torsion angles : Thiazole vs. aryl ring (e.g., 61.8°–72.4° twist in dichlorophenyl analogs) .
    • Hydrogen bonding : N–H···N interactions (R_2$$^2(8) motifs) stabilize crystal packing .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., C21_{21}H22_{22}N2_2O3_3S: calc. 382.13) .

Q. Crystallographic Data (Example) :

ParameterValueReference
Space groupP1_1
Torsion angle (thiazole/aryl)72.4°
Hydrogen bond length (N–H···N)2.89 Å

Advanced Research Questions

Q. How do substituent variations on the phenyl and thiazole rings influence bioactivity and physicochemical properties?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • 3,4-Dimethoxyphenyl (thiazole) : Enhances solubility via polar groups but may reduce membrane permeability .
    • 2,4-Dimethylphenyl (acetamide) : Hydrophobic groups improve binding to hydrophobic enzyme pockets (e.g., Hec1/Nek2 pathway inhibitors) .
  • Physicochemical Properties :
    • LogP : Calculated via HPLC to assess lipophilicity (target range: 3.5–4.5 for CNS permeability) .
    • Solubility : Use co-solvents (e.g., DMSO/PBS mixtures) for in vitro assays .

Q. SAR Case Study :

DerivativeSubstituentsIC50_{50} (Hec1/Nek2)Reference
A3,4-Dimethoxyphenyl0.8 µM
B4-Chlorophenyl2.5 µM
C2,4,6-Trimethylphenyl>10 µM

Q. How should researchers address discrepancies in reported biological activity data for similar thiazole acetamides?

Methodological Answer:

  • Assay Standardization :
    • Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hours) .
    • Normalize data to positive controls (e.g., paclitaxel for antitumor assays) .
  • Data Analysis :
    • Apply ANOVA with post-hoc tests to compare IC50_{50} values across studies .
    • Validate outliers via dose-response curves (3–5 replicates) .

Q. Common Pitfalls :

  • Purity : Confirm compound purity (>95%) via HPLC before testing .
  • Solvent Effects : DMSO concentrations >0.1% may artifactually inhibit cell growth .

Q. What computational methods predict binding affinity and interaction mechanisms with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to Hec1/Nek2 (PDB: 2VSQ). Key steps:
    • Prepare ligand (AMBER charges) and receptor (remove water molecules) .
    • Score binding poses using the Vinardo scoring function .
  • Molecular Dynamics (MD) : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes .

Q. Example Docking Results :

TargetBinding Energy (kcal/mol)Interacting ResiduesReference
Hec1-9.2Lys45, Asp89, Tyr156
Nek2-8.7Glu61, Arg148

Q. How can researchers resolve contradictions in crystallographic data refinement?

Methodological Answer:

  • Software Tools : Use SHELXL for refinement. Critical steps:
    • Initial Model : Build using SHELXS (direct methods) .
    • Hydrogen Placement : Apply riding models with isotropic displacement parameters (1.18–1.23×Ueq_{eq}) .
    • Validation : Check R-factors (<5% for high-resolution data) and Fo/Fc maps for missing electron density .

Q. Refinement Workflow :

StepActionReference
1Index/data reduction (HKL-2000)
2Solve via Patterson methods (SHELXD)
3Refine with SHELXL (cycles of least-squares)
4Validate via CCDC Mercury

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